REACTION_CXSMILES
|
[N:1]1([CH:7](O)[CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[O-].[Na+].COC1C=CC(O)=CC=1.[C:22]([O:27]C)(=[O:26])[C:23]([CH3:25])=[CH2:24]>C(O)(=O)C>[C:22]([O:27][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|
|
Name
|
resin
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
233 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
17 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the kettle was added, in order
|
Type
|
CUSTOM
|
Details
|
With a slow stream of air bubbling through the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated to 80 degrees with a constant temperature water bath
|
Type
|
ADDITION
|
Details
|
5.0 grams sodium methoxide were added 30 and 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
after the start of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the reaction mixture into one liter of aqueous solution
|
Type
|
ADDITION
|
Details
|
containing 95 grams concentrated sulfuric acid
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated with 500 milliliters of aqueous solution
|
Type
|
ADDITION
|
Details
|
containing 15 grams concentrated sulfuric acid
|
Type
|
EXTRACTION
|
Details
|
to extract
|
Type
|
EXTRACTION
|
Details
|
extracted with petroleum ether (boiling point 30-60 degrees)
|
Type
|
CUSTOM
|
Details
|
to remove residual methyl methacrylate
|
Type
|
ADDITION
|
Details
|
containing 150 grams potassium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the aqueous solution with petroleum ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The petroleum ether solution was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The petroleum ether was removed from the product with a rotary film evaporator under reduced pressure
|
Reaction Time |
120 min |
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |